2-Amino-5-chlorophenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chlorophenol hydrochloride is a chemical compound with the molecular formula C6H6ClNO·HCl. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a chlorine atom at the fifth position on the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Amino-5-chlorophenol hydrochloride can be synthesized through multiple methods:
Reduction of 2-chloro-5-nitrophenol: This method involves the reduction of 2-chloro-5-nitrophenol using reducing agents such as iron powder and hydrochloric acid.
Bacterial Strain Utilization: Another method involves the use of a bacterial strain, such as Pseudomonas putida, to convert 1-chloro-4-nitrobenzene to 2-amino-5-chlorophenol.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of 2-amino-5-chlorophenol.
Reduction Products: Reduced forms of the compound, such as 2-amino-5-chlorophenol.
Substitution Products: Substituted derivatives with different functional groups replacing the amino or chloro groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chlorophenol hydrochloride has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-5-chlorophenol hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions, enzyme inhibition, and protein modification.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-chlorophenol: Similar structure but with the chlorine atom at the fourth position.
2-Amino-6-chlorophenol: Similar structure but with the chlorine atom at the sixth position.
4-Amino-2-chlorophenol: Similar structure but with the amino group at the fourth position.
Uniqueness: 2-Amino-5-chlorophenol hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino and chloro groups on the benzene ring affects its interaction with other molecules and its overall properties.
Eigenschaften
Molekularformel |
C6H7Cl2NO |
---|---|
Molekulargewicht |
180.03 g/mol |
IUPAC-Name |
2-amino-5-chlorophenol;hydrochloride |
InChI |
InChI=1S/C6H6ClNO.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H |
InChI-Schlüssel |
UEMZZWMVSISHKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.